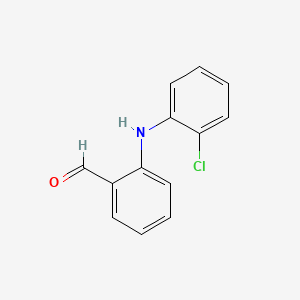

2-((2-Chlorophenyl)amino)benzaldehyde

Description

Foundational Significance within Organic Synthesis

The primary importance of 2-((2-Chlorophenyl)amino)benzaldehyde in organic synthesis stems from its role as a key intermediate. The presence of both a nucleophilic secondary amine and an electrophilic aldehyde group within the same molecule allows for a range of intramolecular and intermolecular reactions. This dual reactivity is the cornerstone of its utility, making it a valuable starting material for constructing fused heterocyclic compounds.

One of the most prominent applications of this compound is in the synthesis of quinazolines and acridines, two classes of nitrogen-containing heterocycles with a broad spectrum of biological activities. nih.gov The aldehyde functional group can readily react with a variety of nucleophiles, while the amino group can participate in cyclization reactions, often catalyzed by acids or transition metals. For instance, the reaction of this compound with appropriate reagents can lead to the formation of the quinazoline (B50416) ring system. uin-malang.ac.id

Furthermore, this aldehyde is a derivative of a broader class of compounds known as N-aryl-2-aminobenzaldehydes. The synthesis and reactions of these compounds are of considerable interest to organic chemists. sci-hub.se The development of new catalytic systems, including those based on palladium and copper, has expanded the toolkit for the N-arylation of 2-aminobenzaldehyde (B1207257) derivatives, providing efficient routes to compounds like this compound. nih.gov

Below is an interactive data table summarizing some of the key chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀ClNO | nih.gov |

| Molecular Weight | 231.68 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 71758-44-6 | nih.gov |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Historical Trajectories and Evolution of Related Chemical Architectures

The story of this compound is intrinsically linked to the historical development of related chemical structures, particularly N-phenylanthranilic acids and acridones. The synthesis of N-phenylanthranilic acid derivatives is a classic transformation in organic chemistry, with the Ullmann condensation being a cornerstone reaction for their preparation. wikipedia.orgnih.govmdpi.com

The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, traditionally involves the copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol. wikipedia.orgwikipedia.org The synthesis of N-phenylanthranilic acid, for example, can be achieved through the reaction of 2-chlorobenzoic acid and aniline (B41778) in the presence of a copper catalyst. orgsyn.org Over the years, significant advancements have been made to the Ullmann reaction, including the development of milder reaction conditions and more efficient catalytic systems, often employing ligands to facilitate the coupling. nih.govmdpi.com These modern methods have made the synthesis of a wide variety of N-substituted anthranilic acids more accessible.

N-phenylanthranilic acids, in turn, are crucial precursors for the synthesis of acridones. The intramolecular cyclization of N-phenylanthranilic acid, typically in the presence of a strong acid like sulfuric acid, yields the acridone (B373769) scaffold. orgsyn.org Acridones themselves are a historically significant class of compounds, with some exhibiting fluorescence and biological activity. The evolution of acridone synthesis has been driven by the need for more efficient and versatile methods to create diverse derivatives for various applications, including medicinal chemistry. mdpi.com

The synthesis of this compound can be seen as an extension of this historical lineage. It is conceptually derived from N-(2-chlorophenyl)anthranilic acid, where the carboxylic acid group is replaced by an aldehyde. This structural modification opens up new avenues for synthetic transformations, particularly for the construction of nitrogen-containing heterocycles other than acridones, such as quinazolines.

Below is an interactive data table summarizing key research findings related to the synthesis and utility of this compound and its precursors.

| Research Finding | Description | Key Compound(s) | Reference(s) |

| Ullmann Condensation | A copper-catalyzed method for the synthesis of N-aryl bonds, crucial for preparing N-phenylanthranilic acid derivatives. | N-phenylanthranilic acid | wikipedia.orgnih.govmdpi.comorgsyn.org |

| Acridone Synthesis | Intramolecular cyclization of N-phenylanthranilic acids in the presence of strong acids to yield the acridone core structure. | Acridone | orgsyn.orgmdpi.com |

| Quinazoline Synthesis | This compound serves as a precursor for the synthesis of quinazoline derivatives. | 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | uin-malang.ac.id |

| Heterocycle Synthesis | The compound is a versatile building block for various bioactive heterocycles. | Bioactive heterocycles | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroanilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-6-2-4-8-13(11)15-12-7-3-1-5-10(12)9-16/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAHPDZFLSFYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20698322 | |

| Record name | 2-(2-Chloroanilino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71758-44-6 | |

| Record name | 2-(2-Chloroanilino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Chlorophenyl Amino Benzaldehyde

Direct Condensation Pathways

Direct condensation methods aim to form the crucial carbon-nitrogen bond between the two aromatic rings in a single key step, starting from advanced precursors. These strategies are valued for their potential efficiency and atom economy.

Schiff Base Formation Protocols

While 2-((2-Chlorophenyl)amino)benzaldehyde is a secondary amine and not an imine, the term "Schiff base formation" in this context can refer to the broader class of condensation reactions between an amine and a carbonyl compound. The synthesis of the target molecule itself is not a direct Schiff base formation, but the resulting aldehyde is a valuable precursor for synthesizing a variety of Schiff bases. scribd.comniscpr.res.in These subsequent reactions typically involve the condensation of the aldehyde group of this compound with various primary amines to form new imine compounds. niscpr.res.in

The formation of Schiff bases from a starting aldehyde and amine generally involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a dehydration step. pearson.com In related syntheses, Schiff bases are formed by heating an aldehyde and an amine in an appropriate solvent like ethanol. scribd.com The progress of such reactions can be monitored using techniques like Thin Layer Chromatography (TLC). researchgate.net The resulting Schiff bases can exist in equilibrium between different tautomeric forms, such as the enol-imine and keto-amine forms, particularly when hydroxyl groups are present on the aromatic rings. nih.gov

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for synthesizing amines by reacting an aldehyde or ketone with an amine in the presence of a reducing agent. researchgate.net The process occurs in two main stages: the initial formation of an imine or enamine intermediate, followed by its immediate reduction to the corresponding amine. pearson.com

A typical reductive amination sequence involves:

Imine Formation: A primary or secondary amine attacks the carbonyl carbon of an aldehyde or ketone, leading to a hemiaminal intermediate which then dehydrates to form an imine (for primary amines) or an enamine (for secondary amines).

Reduction: A reducing agent, present in the reaction mixture, reduces the imine or enamine as it is formed.

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective because it is mild enough to selectively reduce the imine in the presence of the unreacted aldehyde. masterorganicchemistry.com However, it is important to note that standard reductive amination is primarily employed for the synthesis of alkylamines and is not the conventional method for forming bonds directly to an aromatic ring (aryl amines). masterorganicchemistry.com Therefore, its application to directly synthesize this compound from precursors like 2-chlorobenzaldehyde (B119727) and 2-aminobenzaldehyde (B1207257) is not a standard approach.

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Typical Substrates | Notes |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones, Imines | Can also reduce the starting carbonyl compound. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Imines | Selective for imines over aldehydes/ketones. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Imines | A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com |

| α-Picoline-borane | - | Aldehydes, Ketones | Effective in various solvents, including water. organic-chemistry.org |

| Phenylsilane | PhSiH₃ | Aldehydes, Ketones | Used with catalysts like dibutyltin (B87310) dichloride. organic-chemistry.org |

Multi-Step Synthetic Sequences

Multi-step syntheses provide greater flexibility, allowing the construction of the target molecule from more fundamental starting materials through a series of controlled chemical transformations.

Nucleophilic Aromatic Substitution Approaches

The most prominent multi-step approach for synthesizing diarylamines like this compound is the Ullmann condensation, a type of copper-catalyzed nucleophilic aromatic substitution. wikipedia.orgorganic-chemistry.org This reaction is a classic method for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds involving an aryl halide. nih.gov The traditional Ullmann reaction required harsh conditions, such as high temperatures (often over 200 °C) and stoichiometric amounts of copper metal. wikipedia.orgnih.gov

Modern protocols have improved upon these conditions, often using soluble copper catalysts with ligands in polar solvents like dimethylformamide (DMF) or N-methylpyrrolidone. wikipedia.org The reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol. organic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of a 2-halobenzaldehyde (e.g., 2-chlorobenzaldehyde) with 2-chloroaniline. The Goldberg reaction is a specific variation of the Ullmann C-N coupling. wikipedia.org

Key components of the Ullmann Condensation include:

Aryl Halide: An aryl iodide or bromide is generally more reactive than an aryl chloride. Electron-withdrawing groups on the aryl halide can accelerate the reaction. wikipedia.org

Nucleophile: An amine (like 2-chloroaniline).

Catalyst: Copper metal (e.g., activated copper powder) or a copper(I) salt like copper(I) iodide (CuI) is commonly used. wikipedia.orgnih.gov

Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often required. researchgate.net

Solvent: High-boiling polar solvents are typical. wikipedia.org

Microwave-assisted Ullmann reactions have been developed to significantly shorten reaction times from hours to minutes. nih.gov

Table 2: Typical Conditions for Ullmann Condensation

| Component | Example | Role in Reaction |

|---|---|---|

| Aryl Halide | 2-Chlorobenzaldehyde | Electrophilic partner |

| Amine | 2-Chloroaniline | Nucleophilic partner |

| Catalyst | Copper(I) Iodide (CuI) | Facilitates the C-N bond formation wikipedia.org |

| Ligand | Phenanthroline, Pyridine-2-aldoxime | Stabilizes the copper catalyst and improves solubility/reactivity wikipedia.orgnih.gov |

| Base | Potassium Carbonate (K₂CO₃) | Neutralizes the HX formed during the reaction researchgate.net |

| Solvent | Dimethylformamide (DMF) | Provides a polar medium for the reaction nih.gov |

Strategic Reduction and Oxidation Steps

A versatile multi-step strategy involves manipulating functional groups on one of the aromatic rings before or after the key C-N bond formation. A common sequence involves the synthesis of a carboxylic acid or alcohol analogue, followed by a final oxidation or reduction step to yield the aldehyde.

For instance, a synthetic sequence could be:

Ullmann Condensation: 2-Chlorobenzoic acid is coupled with an aniline (B41778) derivative using a copper catalyst to form the corresponding N-aryl anthranilic acid. researchgate.net

Reduction to Alcohol: The carboxylic acid group of the resulting diarylamine is selectively reduced to a primary alcohol. This step requires a reducing agent capable of reducing carboxylic acids, such as lithium aluminum hydride (LiAlH₄). Care must be taken as these strong reducing agents can also reduce other functional groups.

Oxidation to Aldehyde: The primary alcohol is then oxidized to the final aldehyde product, this compound. This requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are suitable for this transformation.

Alternatively, a nitro group can be used as a precursor to the amine. For example, o-nitrobenzaldehyde can be reduced to o-aminobenzaldehyde using reagents like iron powder in the presence of an acid. orgsyn.org This aminobenzaldehyde could then potentially be used in a subsequent coupling reaction.

Implementation of Protecting Group Chemistry

In multi-step syntheses, protecting groups are often essential to temporarily mask reactive functional groups and prevent unwanted side reactions. utdallas.edu Both the amine and aldehyde functionalities in the synthetic intermediates of this compound are reactive under various conditions.

Amine Protection: The secondary amine is nucleophilic and can react with electrophiles. It can be protected by converting it into a less reactive functional group, such as an amide or a sulfonamide (e.g., tosyl or nosyl groups). utdallas.edunih.gov These groups are generally stable under a range of reaction conditions and can be removed later in the synthesis. nih.gov For example, an amine can be protected as an acetyl amide, which is less reactive than the free amine. utdallas.edu

Aldehyde Protection: The aldehyde group is sensitive to both nucleophiles and oxidizing/reducing agents. A common strategy is to protect it as an acetal (B89532), typically by reacting the aldehyde with a diol like ethylene (B1197577) glycol under acidic conditions. google.com The resulting cyclic acetal is stable to many reagents, including strong reducing agents and organometallics. The aldehyde can be easily regenerated at the end of the synthesis by hydrolysis with aqueous acid. google.com This strategy would be crucial if, for example, a strong reducing agent were needed to modify another part of the molecule.

Table 3: Common Protecting Groups in Organic Synthesis

| Functional Group | Protecting Group | Formation | Deprotection | Stability |

|---|---|---|---|---|

| Amine | Acetyl (Amide) | Acetic anhydride (B1165640) or acetyl chloride | Acid or base hydrolysis | Stable to many conditions, but less robust than sulfonamides. utdallas.edu |

| Amine | Tosyl (Sulfonamide) | Tosyl chloride | Strong acid or reducing conditions | Very robust and stable. nih.gov |

| Aldehyde | Acetal/Ketal | Diol (e.g., ethylene glycol), acid catalyst | Aqueous acid | Stable to bases, nucleophiles, and hydrides. google.com |

Catalytic System Development in Synthesis

The formation of the C-N bond in this compound is typically accomplished via transition-metal-catalyzed cross-coupling reactions. The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. wikipedia.orgacsgcipr.org

Buchwald-Hartwig Amination: This reaction has become a cornerstone of modern organic synthesis for its versatility and functional group tolerance. wikipedia.org It employs a palladium catalyst to couple amines with aryl halides. wikipedia.org The catalytic system consists of a palladium precursor, a ligand, and a base.

Palladium Precursors: Various palladium sources can be used, including Pd(0) complexes like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or Pd(II) salts like palladium(II) acetate (B1210297) (Pd(OAc)₂), which are reduced in situ to the active Pd(0) species. acsgcipr.orglibretexts.org Pre-formed catalytic complexes, such as [Pd(allyl)Cl]₂, are also effective. nih.gov

Ligands: The choice of ligand is critical and has evolved through several "generations." Early systems used simpler phosphine (B1218219) ligands. However, for challenging couplings, such as those involving electron-rich anilines and less reactive aryl chlorides, sterically hindered and electron-rich phosphine ligands are required. wikipedia.org Ligands like XPhos and t-BuXPhos have proven effective in promoting the reaction under milder conditions and with lower catalyst loadings. nih.gov

Bases: A strong, non-nucleophilic base is necessary to deprotonate the amine, facilitating its entry into the catalytic cycle. Common bases include sodium tert-butoxide (t-BuONa) and lithium tert-butoxide (t-BuOLi). nih.gov

Ullmann Condensation: The Ullmann reaction is a classical method for forming aryl-aryl or aryl-heteroatom bonds using a copper catalyst. wikipedia.orgorganic-chemistry.org The specific C-N bond-forming variant is often referred to as the Goldberg reaction. wikipedia.org

Copper Catalysts: Traditionally, stoichiometric amounts of copper powder were used at very high temperatures (>200 °C). wikipedia.orgbyjus.com Modern Ullmann-type reactions utilize catalytic amounts of copper(I) salts, such as copper(I) iodide (CuI), which are more soluble and active. wikipedia.orgnih.gov

Ligands: The scope and mildness of the Ullmann condensation have been significantly improved by the addition of ligands. Diamines and phenanthroline are common ligands that stabilize the copper catalyst and facilitate the coupling. wikipedia.org

Reaction Conditions: Despite improvements, Ullmann reactions often require higher temperatures (100-160 °C) and polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) compared to many Buchwald-Hartwig protocols. wikipedia.orgnih.gov

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation (Goldberg Reaction) |

|---|---|---|

| Metal Catalyst | Palladium (Pd) acsgcipr.org | Copper (Cu) wikipedia.org |

| Typical Precursors | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂ libretexts.orgnih.gov | CuI, Cu₂O, Copper powder wikipedia.orgnih.govresearchgate.net |

| Common Ligands | Sterically hindered phosphines (e.g., XPhos, t-BuXPhos) nih.gov | Diamines, Phenanthroline wikipedia.org |

| Base | Strong, non-nucleophilic (e.g., t-BuONa, t-BuOLi) nih.gov | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) researchgate.netresearchgate.net |

| Typical Solvents | Aprotic, less polar (e.g., Toluene, 1,4-Dioxane) acsgcipr.orgnih.gov | Polar, high-boiling (e.g., DMF, NMP) wikipedia.org |

| Temperature | Mild to moderate (RT to 100 °C) researchgate.net | Often requires high temperatures (>100 °C) wikipedia.org |

Advanced Process Optimization and Scalability Investigations

Moving from laboratory-scale synthesis to industrial production of this compound requires rigorous process optimization to ensure safety, cost-effectiveness, and high yield. Investigations focus on refining reaction parameters and addressing scalability challenges.

Process Optimization: The optimization of the synthesis, whether via Buchwald-Hartwig or Ullmann catalysis, involves the systematic variation of several key parameters.

Catalyst and Ligand Loading: A primary goal is to minimize the amount of the expensive palladium catalyst and its associated complex ligand. acsgcipr.org Optimization studies have shown that for highly reactive substrates, catalyst loading can sometimes be reduced to as low as 0.5 mol % without significant loss of yield. nih.gov The ratio of ligand to metal is also a critical parameter that must be fine-tuned.

Solvent and Base Selection: The choice of solvent and base can dramatically impact reaction rate and yield. nih.gov While solvents like 1,4-dioxane (B91453) are effective, their potential environmental impact and safety concerns on a large scale necessitate exploring alternatives. acsgcipr.org Similarly, while alkoxide bases are highly effective, they can be incompatible with certain functional groups; weaker inorganic bases like potassium carbonate may be used, though often at the cost of a lower reaction rate. libretexts.org

Temperature and Reaction Time: Optimizing the temperature profile and reaction duration is crucial for maximizing product yield while minimizing the formation of impurities and decomposition. This is particularly relevant for Ullmann reactions, where high temperatures can lead to side reactions. wikipedia.org HPLC tracking is often used to monitor the reaction progress and determine the optimal endpoint. patsnap.com

Scalability: Scaling up the synthesis introduces further challenges. The heat transfer in large reactors is different from laboratory glassware, which can affect reactions run at high temperatures. The cost of raw materials, particularly the palladium catalyst and ligands, becomes a major factor in the economic viability of the process. acsgcipr.org Therefore, developing highly active catalytic systems that function at low loadings is a key area of research for scalability. Furthermore, the purification of the final product on a large scale requires robust and efficient methods to remove residual metal catalyst and other impurities.

| Parameter | Objective in Optimization and Scalability | Key Considerations |

|---|---|---|

| Catalyst Loading | Minimize to reduce cost, especially for Palladium. acsgcipr.org | Balance between cost, reaction rate, and overall yield. Can be as low as 1-2%. libretexts.org |

| Ligand Selection | Use simple, low molecular weight, and commercially available ligands where possible. acsgcipr.org | Sterically hindered ligands are often necessary for coupling less reactive chlorides. wikipedia.org |

| Solvent Choice | Select environmentally benign, safe, and easily recoverable solvents. Avoid high-impact solvents like 1,4-dioxane. acsgcipr.org | Solvent polarity and boiling point must be suitable for the specific catalytic system. wikipedia.org |

| Base Compatibility | Use cost-effective and safe inorganic bases if possible. acsgcipr.org | The base must be strong enough to effect the reaction but not so harsh as to cause substrate or product degradation. libretexts.org |

| Temperature Control | Operate at the lowest effective temperature to save energy and reduce side reactions. | Crucial for managing exotherms in large-scale reactors and preventing thermal decomposition. |

Reactivity Profiles and Transformative Chemistry of 2 2 Chlorophenyl Amino Benzaldehyde

Aldehyde Moiety Reactivity

The aldehyde functional group in 2-((2-chlorophenyl)amino)benzaldehyde is a key center for a variety of chemical transformations, including nucleophilic additions, oxidations, and reductions. These reactions allow for the extension of the carbon skeleton and the introduction of new functional groups.

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles. While specific studies detailing an extensive range of nucleophilic addition reactions on this compound are not widely documented in publicly available literature, the general reactivity of aromatic aldehydes suggests that it will readily undergo such transformations.

Key examples of expected nucleophilic addition reactions include:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are expected to react with the aldehyde to form secondary alcohols. The reaction proceeds through the nucleophilic attack of the carbanion from the organometallic reagent on the carbonyl carbon.

Wittig Reaction: The Wittig reaction provides a pathway to synthesize alkenes from aldehydes. The reaction of this compound with a phosphonium ylide (a Wittig reagent) would lead to the formation of a 2-((2-chlorophenyl)amino)styrene derivative. The geometry of the resulting alkene would depend on the nature of the ylide used.

A representative, though not empirically reported, reaction is shown below:

| Reactant | Reagent | Product |

| This compound | Methylmagnesium bromide (CH3MgBr) followed by H3O+ | 1-(2-((2-Chlorophenyl)amino)phenyl)ethanol |

| This compound | (Triphenylphosphoranylidene)methane (Ph3P=CH2) | 2-((2-Chlorophenyl)amino)styrene |

Interactive Data Table: Expected Nucleophilic Addition Reactions

Oxidative Transformations

The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a fundamental process in organic synthesis. Common oxidizing agents can be employed for this purpose.

| Oxidizing Agent | Product |

| Potassium permanganate (KMnO4) | 2-((2-Chlorophenyl)amino)benzoic acid |

| Jones Reagent (CrO3/H2SO4) | 2-((2-Chlorophenyl)amino)benzoic acid |

| Tollens' Reagent ([Ag(NH3)2]+) | 2-((2-Chlorophenyl)amino)benzoic acid |

Interactive Data Table: Oxidative Transformation Products

The resulting 2-((2-chlorophenyl)amino)benzoic acid, also known as N-(2-chlorophenyl)anthranilic acid, is a valuable intermediate in its own right, particularly in the synthesis of acridone (B373769) derivatives.

Reductive Conversions

The aldehyde functionality can be reduced to a primary alcohol. This conversion is typically achieved using hydride-based reducing agents.

| Reducing Agent | Product |

| Sodium borohydride (B1222165) (NaBH4) | (2-((2-Chlorophenyl)amino)phenyl)methanol |

| Lithium aluminum hydride (LiAlH4) | (2-((2-Chlorophenyl)amino)phenyl)methanol |

Interactive Data Table: Reductive Conversion Products

The resulting primary alcohol, (2-((2-chlorophenyl)amino)phenyl)methanol, can serve as a precursor for further synthetic modifications.

Aromatic System Functionalization

The two aromatic rings in this compound present opportunities for functionalization through substitution reactions. The electronic nature of the substituents on each ring dictates the regioselectivity of these reactions.

Substitution Reactions on the Chlorophenyl Ring

The chlorophenyl ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atom. The chlorine atom is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the chlorine. However, the steric hindrance from the amino bridge may influence the substitution pattern. Due to the deactivation, forcing conditions may be required for electrophilic substitutions on this ring.

Specific research detailing the substitution reactions on the chlorophenyl ring of this particular molecule is limited. However, based on general principles, reactions such as nitration or halogenation would be expected to yield a mixture of isomers with substitution occurring at the positions ortho and para to the chlorine atom.

Electrophilic Aromatic Substitution on the Benzaldehyde (B42025) Ring

The benzaldehyde ring is influenced by two competing groups: the aldehyde group and the amino group.

The aldehyde group is an electron-withdrawing group and a meta-director.

The amino group is an electron-donating group and a powerful ortho, para-director.

In cases of competing directing effects, the activating group typically dominates. Therefore, the amino group would be expected to direct incoming electrophiles to the positions ortho and para to it.

| Position relative to -NH- | Position relative to -CHO | Expected Reactivity |

| ortho | meta | Activated |

| para | ortho | Activated |

Interactive Data Table: Directing Effects on the Benzaldehyde Ring

Given these directing effects, electrophilic aromatic substitution reactions, such as nitration or halogenation, would be predicted to occur primarily at the positions ortho and para to the amino group. For instance, nitration would likely yield 4-nitro-2-((2-chlorophenyl)amino)benzaldehyde and 6-nitro-2-((2-chlorophenyl)amino)benzaldehyde as the major products. However, the strong activating nature of the amino group can sometimes lead to polysubstitution or side reactions, and specific reaction conditions would need to be carefully controlled to achieve the desired outcome.

Intramolecular Cyclization and Rearrangement Pathways

The unique molecular architecture of this compound, featuring a nucleophilic secondary amine and an electrophilic aldehyde group in proximity on a flexible diarylamine scaffold, gives rise to a rich and complex reactivity profile. This is particularly evident in its propensity to undergo intramolecular cyclization and rearrangement reactions, which are pivotal in the synthesis of various heterocyclic systems. These transformations are typically promoted by acid catalysis, thermal induction, or photochemical activation, each leading to distinct product profiles through different mechanistic avenues.

A primary pathway for the intramolecular cyclization of this compound is an acid-catalyzed electrophilic aromatic substitution, which leads to the formation of chloro-substituted acridine derivatives. Under acidic conditions, the aldehyde carbonyl group is protonated, enhancing its electrophilicity. This is followed by the nucleophilic attack of the electron-rich aromatic ring of the 2-chlorophenyl moiety onto the protonated carbonyl carbon. The subsequent dehydration of the resulting intermediate leads to the formation of the tricyclic acridine scaffold. The position of the chloro substituent on the acridine ring is determined by the regioselectivity of the intramolecular electrophilic attack.

The Friedländer annulation offers a conceptual parallel for the cyclization of 2-aminobenzaldehyde (B1207257) derivatives. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.net This reaction, which involves the condensation of a 2-aminobenzaldehyde with a compound containing an α-methylene group adjacent to a carbonyl, proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form a quinoline (B57606). wikipedia.orgorganic-chemistry.org While not a direct intramolecular reaction of the starting material alone, the principles of carbonyl activation and subsequent cyclization are analogous to the processes observed for this compound.

Beyond simple cyclization, rearrangement pathways can also be operative, particularly under thermal or photochemical conditions. While specific studies on the thermal rearrangement of this compound are not extensively documented, analogous diarylamine systems are known to undergo complex rearrangements. nih.gov Photochemical conditions can also induce unique reactivity. Diarylamines are known to undergo photochemical cyclization and rearrangement, often proceeding through radical or pericyclic mechanisms, which could lead to a variety of fused heterocyclic products. baranlab.orgrsc.orgnih.gov

Mechanistic Elucidation of Key Chemical Processes

The mechanistic underpinnings of the transformations of this compound are crucial for understanding and controlling the reaction outcomes. The acid-catalyzed cyclization to form acridines is a well-established process in related systems and provides a solid framework for mechanistic interpretation.

The key steps in the acid-catalyzed cyclization are as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by an acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the 2-chlorophenyl group then acts as an internal nucleophile, attacking the activated carbonyl carbon. This cyclization step forms a new six-membered ring.

Dehydration: The resulting cyclic intermediate, a dihydroacridinol derivative, readily undergoes dehydration under the acidic conditions to form the fully aromatic and thermodynamically stable acridine ring system.

The kinetics and mechanism of the cyclization of related N-phenyl-2-(2-aminophenyl)propanamides have been studied, revealing that the reaction is subject to general acid catalysis. rsc.org These studies support a mechanism involving a rate-determining, concerted attack of the neutral amine followed by proton transfer. rsc.org While the substrate is different, the principle of acid-catalyzed intramolecular cyclization is a shared feature.

Investigations into the Friedländer synthesis provide further mechanistic insights that can be extrapolated to the reactivity of this compound. The mechanism of the Friedländer reaction has been debated, with two primary pathways proposed: one commencing with an aldol condensation followed by imine formation, and the other beginning with Schiff base formation followed by an intramolecular aldol reaction. wikipedia.org Detailed studies suggest that under both acidic and basic conditions, the initial slow step is an intermolecular aldol condensation. researchgate.net This is followed by a rapid cyclization and subsequent dehydration. researchgate.net This highlights the importance of the initial activation of the carbonyl group for facilitating the key bond-forming steps.

While photochemical and thermal rearrangements of this compound are less explored, mechanisms in analogous systems often involve the formation of highly reactive intermediates such as radicals or excited states. baranlab.orgnih.gov For instance, the photochemical rearrangement of diarylethenes can proceed through a cascade of photocyclization, [1,n]-H shifts, and cycloreversion. nih.gov The Smiles rearrangement, a transition metal-free intramolecular nucleophilic aromatic substitution, is another potential, though less common, pathway for diarylamine derivatives under specific conditions. nih.gov

The following table provides a summary of the key reactive intermediates and conditions for the transformative chemistry of this compound and related compounds.

| Transformation | Key Intermediate(s) | Typical Conditions | Primary Product Type |

| Intramolecular Cyclization | Protonated Carbonyl, Dihydroacridinol | Acid Catalysis (e.g., H₂SO₄, PPA) | Chloro-substituted Acridines |

| Friedländer-type Annulation | Aldol Adduct, Schiff Base | Acid or Base Catalysis | Quinolines |

| Photochemical Rearrangement | Excited States, Radical Intermediates | UV Irradiation | Various Fused Heterocycles |

| Thermal Rearrangement | High-energy Intermediates | High Temperature | Rearranged Isomers, Cyclized Products |

Role As a Versatile Precursor and Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The primary significance of 2-((2-Chlorophenyl)amino)benzaldehyde in organic chemistry is its function as a key intermediate. The molecule possesses both a nucleophilic secondary amine and an electrophilic aldehyde group, a combination that facilitates a variety of intramolecular and intermolecular reactions. This dual reactivity is fundamental to its utility as a starting material for building fused heterocyclic compounds.

One of the most notable applications of this compound is in the synthesis of quinazolines and acridines. These nitrogen-containing heterocycles are of great interest due to their presence in a broad spectrum of biologically active compounds. The aldehyde functional group can readily react with various nucleophiles, while the amino group is positioned to participate in cyclization reactions, which are often catalyzed by acids or transition metals. For instance, the reaction of this compound with appropriate reagents can lead to the formation of the quinazoline (B50416) ring system.

This compound belongs to a broader class of molecules known as N-aryl-2-aminobenzaldehydes. The synthesis and reactions of these compounds are a subject of considerable interest to organic chemists. Methodologies for its synthesis often rely on established reactions such as the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine, which forms the crucial N-aryl bond. wikipedia.org Modern variations of this reaction have been developed to proceed under milder conditions. mdpi.com Another efficient route involves the Buchwald-Hartwig coupling, a palladium-catalyzed cross-coupling reaction, which can be used to connect the 2-chlorophenyl group to the 2-aminobenzaldehyde (B1207257) moiety. chemicalbook.com Furthermore, as a derivative of 2-aminobenzaldehyde, it is a suitable substrate for the Friedländer synthesis, a well-established method for constructing quinoline (B57606) rings. wikipedia.org

| Reaction Type | Description | Catalyst/Reagents |

| Ullmann Condensation | Forms an N-aryl bond between an aryl halide and an amine. wikipedia.org | Copper (stoichiometric or catalytic) wikipedia.org |

| Buchwald-Hartwig Coupling | Forms an N-aryl bond via palladium-catalyzed cross-coupling. chemicalbook.com | Palladium diacetate, Xantphos, Cs2CO3 chemicalbook.com |

| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.org | Acid or base catalysis |

Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net These reactions are prized in synthetic chemistry for their atom economy, reduction of waste, and ability to rapidly generate molecular complexity. researchgate.net this compound, with its dual reactive sites, is an excellent candidate for use as a building block in such reactions.

While specific MCRs detailing this compound are specialized, its parent structure, 2-aminobenzaldehyde, is widely used in MCRs to synthesize diverse heterocyclic scaffolds, particularly quinolines. nih.govmdpi.comresearchgate.net The principles of these reactions are directly applicable. For example, the Doebner reaction involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.gov In a hypothetical Doebner-type MCR, this compound could potentially act as the aromatic amine component, leading to complex, substituted quinoline structures.

Another relevant MCR is the Povarov reaction, which is a formal [4+2] cycloaddition used to access tetrahydroquinoline derivatives. nih.gov It typically involves an aniline (B41778), an aldehyde, and an electron-rich alkene. nih.gov The inherent structure of this compound, containing both the aniline and aldehyde moieties, opens up possibilities for intramolecular or complex intermolecular Povarov-type transformations. MCRs involving active methylene compounds, such as malononitrile or ethyl acetoacetate, are also a significant area of research for constructing highly functionalized heterocyclic systems. researchgate.netrsc.org

| Named Multi-Component Reaction | Reactant Types | Resulting Heterocycle |

| Doebner Reaction | Aromatic amine, Aldehyde, Pyruvic acid nih.gov | Quinoline nih.gov |

| Povarov Reaction | Aromatic amine, Aldehyde, Alkene nih.gov | Tetrahydroquinoline nih.gov |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia (B1221849) nih.gov | Dihydropyridine nih.gov |

Intermediate for Materials Science Applications

The utility of this compound extends beyond traditional organic synthesis into the realm of materials science. Its aromatic structure and reactive handles make it a suitable intermediate for creating functional organic materials. Derivatives of 2-aminobenzaldehyde are utilized as reactants in the preparation of electroluminescent materials designed for use in Organic Light-Emitting Diodes (OLEDs). sigmaaldrich.com The ability to construct complex, conjugated molecular systems from this precursor is key to this application. The specific electronic properties of the N-(2-chlorophenyl) group can be exploited to tune the photophysical characteristics, such as the emission color and quantum efficiency, of the final material.

The synthesis of metal complexes with specific optical or electronic properties is another area where this compound can serve as a crucial intermediate. The aldehyde and amine groups can be used to build larger ligand structures capable of coordinating with metal ions. These complexes can have applications in catalysis, sensing, or as components in molecular electronics.

Contributions to Dye and Pigment Chemistry

Furthermore, the compound can be used to build larger, more complex heterocyclic systems that themselves function as dyes. For example, quinoline and acridine skeletons, which can be synthesized from this precursor, are present in various classes of dyes and fluorescent probes. While direct, large-scale use of this specific molecule in commercial dyes is not widely documented in general literature, its chemical nature places it firmly within the family of intermediates used in the research and development of new colorants.

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and probing the bonding framework of 2-((2-chlorophenyl)amino)benzaldehyde.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational modes of its constituent functional groups. Analysis of a related compound, 2-amino-4-chlorobenzonitrile, by FT-IR spectroscopy revealed key stretching bands for the nitrile (C≡N) group at 2211 cm⁻¹, the C-Cl bond at 782 cm⁻¹, and the primary amine (NH) group with two bands at 3452 and 3363 cm⁻¹. analis.com.my While not directly the subject compound, this data provides a reference for the expected regions of absorption for similar functional groups. For 2-aminobenzaldehyde (B1207257), a precursor, FT-IR spectra have been recorded using a KBr-pellet technique. nih.govresearchgate.net

Raman Spectroscopy:

Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In a study of a different, but structurally related heterocyclic chalcone, 1-(4-chlorophenyl)-3-(2-thienyl)prop-2-en-1-one, Raman scattering was measured across a wide temperature range (10-413K). nih.gov This study highlighted the utility of Raman spectroscopy in observing phonon anharmonicity and phase transitions. nih.gov For this compound, Raman analysis would be expected to reveal distinct signals for the aromatic C-C stretching modes, the C-Cl stretching vibration, and the various C-H bending and stretching modes within the molecule.

A summary of expected and observed vibrational frequencies for related compounds is presented below:

| Functional Group | Expected Vibrational Mode | Observed Frequency (cm⁻¹) (Related Compounds) | Reference |

| N-H | Stretching | 3452, 3363 | analis.com.my |

| C=O (aldehyde) | Stretching | ~1700-1680 | General |

| C=C (aromatic) | Stretching | ~1600-1450 | General |

| C-N | Stretching | ~1350-1250 | General |

| C-Cl | Stretching | 782 | analis.com.my |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of atoms within the this compound molecule.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aldehydic proton, the N-H proton, and the aromatic protons on both phenyl rings. In a related compound, 2-amino-5-chlorobenzaldehyde, the aldehydic proton (CHO) appears as a singlet at δ 9.78 ppm, and the aromatic protons resonate between δ 6.62 and 7.45 ppm. researchgate.net For 2-aminobenzaldehyde, a predicted ¹H NMR spectrum in CDCl₃ shows the aldehydic proton at δ 9.85 ppm and the amine protons (NH₂) as a singlet at δ 6.12 ppm. ichemical.com

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key resonances for this compound would include the carbonyl carbon of the aldehyde group (typically δ 190-200 ppm), and the aromatic carbons. In 2-amino-5-chlorobenzaldehyde, the aldehydic carbon appears at δ 192.9 ppm, with aromatic carbons resonating between δ 117.7 and 148.4 ppm. researchgate.net

2D NMR Spectroscopy:

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the ¹H and ¹³C NMR signals. These experiments establish correlations between protons and carbons, confirming the connectivity of the molecular framework. For instance, HMBC spectra can show long-range correlations between protons and carbons separated by two or three bonds, which is vital for assigning quaternary carbons and linking the two aromatic rings through the amine bridge.

A representative table of NMR data for a related compound is provided below:

| Compound | Technique | Solvent | Chemical Shifts (δ ppm) | Reference |

| 2-amino-5-chlorobenzaldehyde | ¹H NMR | CDCl₃ | 9.78 (s, 1H, CHO), 7.45 (d, 1H, Ar-H), 7.26-7.23 (m, 1H, Ar-H), 6.62 (d, 1H, Ar-H), 6.13 (br, -NH₂) | researchgate.net |

| 2-amino-5-chlorobenzaldehyde | ¹³C NMR | CDCl₃ | 192.9, 148.4, 135.3, 134.3, 120.8, 119.3, 117.7 | researchgate.net |

Mass Spectrometry Techniques (High-Resolution Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule. The exact mass of this compound (C₁₃H₁₀ClNO) is calculated to be 231.0451. nih.gov Experimental HRMS data for related compounds, such as N-(2-formyl-3-methoxyphenyl)benzamide, have shown excellent agreement between the calculated and found mass values. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for quantifying trace amounts of compounds. LC-MS/MS methods have been developed for the trace level quantification of related amino-chloro-phenyl derivatives. mdpi.com For this compound, LC-MS analysis using an LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) instrument has been reported. nih.gov The data shows a precursor ion [M+H]⁺ at m/z 232.0524, and MS2 fragmentation reveals characteristic product ions. nih.gov

A summary of LC-MS data for this compound is presented in the following table:

| Parameter | Value | Reference |

| Instrument | Bruker maXis Impact (LC-ESI-QTOF) | nih.gov |

| Ionization Mode | Positive (ESI) | nih.gov |

| Precursor Ion (m/z) | 232.0524 ([M+H]⁺) | nih.gov |

| Collision Energy | 10 eV | nih.gov |

| Top 5 MS2 Peaks (m/z) | 214.0413, 232.0519, 216.0384, 215.0441, 234.0489 | nih.gov |

X-ray Crystallography (Single Crystal X-ray Diffraction, Powder X-ray Diffraction)

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction:

This technique, when a suitable single crystal can be grown, yields a detailed molecular structure. For a related compound, 2-amino-N′-[(1Z)-1-(4-chlorophenyl)ethylidene]-benzohydrazide, single crystal X-ray diffraction revealed a triclinic crystal system with space group Pī. researchgate.net The analysis of another related molecule, 2-amino-4-chlorobenzonitrile, also showed a triclinic system with space group P-1. analis.com.my Such studies provide invaluable data on bond lengths and angles, as well as insights into intermolecular interactions like hydrogen bonding.

Powder X-ray Diffraction (PXRD):

Crystallographic data for a related compound is summarized below:

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 2-amino-4-chlorobenzonitrile | Triclinic | P-1 | a = 3.8924(9) Å, b = 6.7886(15) Å, c = 13.838(3) Å, α = 77.559(16)°, β = 8.898(17)°, γ = 83.021(17)° | analis.com.my |

| 2-amino-N′-[(1Z)-1-(4-chlorophenyl)ethylidene]-benzohydrazide | Triclinic | Pī | a = 7.05380(10) Å, b = 7.65490(10) Å, c = 13.7094(4) Å | researchgate.net |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

DFT calculations are a cornerstone in the theoretical examination of this molecule, enabling detailed predictions of its behavior. A common approach involves using the B3LYP functional with a 6-311++G(d,p) basis set to achieve a balance between computational cost and accuracy.

Theoretical geometry optimization of 2-((2-Chlorophenyl)amino)benzaldehyde has been performed to determine its most stable three-dimensional structure. These calculations explore the molecule's potential energy surface to find the conformation with the lowest energy. The optimized structure is characterized by a non-planar arrangement, where the two phenyl rings are twisted relative to each other. This twist is largely due to the steric hindrance caused by the chlorine atom on one phenyl ring and the aldehyde group on the other, as well as the nature of the secondary amine bridge.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | O1-H1N | 1.838 Å |

| Bond Length | N1-H1N | 1.021 Å |

| Bond Length | C7=O1 | 1.251 Å |

| Bond Length | C1-N1 | 1.411 Å |

| Bond Length | C8-N1 | 1.397 Å |

| Angle | O1···H1N-N1 | 134.1° |

| Dihedral Angle | C2-C1-N1-C8 | -105.79° |

| Dihedral Angle | C6-C1-N1-C8 | 75.29° |

The electronic properties of this compound are primarily understood through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties.

Calculations show that the HOMO is predominantly localized on the aminophenyl ring, specifically on the nitrogen atom of the amine group and the adjacent carbon atoms. In contrast, the LUMO is mainly distributed over the benzaldehyde (B42025) moiety, including the carbonyl group and the phenyl ring. This spatial separation of the HOMO and LUMO indicates a significant intramolecular charge transfer (ICT) character upon electronic excitation, from the electron-donating amino portion to the electron-accepting aldehyde portion of the molecule.

A small HOMO-LUMO energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. The calculated energy gap for this compound is approximately -4.38 eV. This value is crucial for understanding its potential applications in electronics and photochemistry.

Table 2: Calculated Quantum Chemical Parameters

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.91 |

| LUMO Energy | -1.53 |

| Energy Gap (ΔE) | 4.38 |

| Ionization Potential (I) | 5.91 |

| Electron Affinity (A) | 1.53 |

| Electronegativity (χ) | 3.72 |

| Chemical Hardness (η) | 2.19 |

| Chemical Softness (S) | 0.22 |

| Electrophilicity Index (ω) | 3.16 |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, identifying electrophilic and nucleophilic sites. For this compound, the MEP map highlights distinct regions of varying electrostatic potential.

The most negative potential (typically colored red) is concentrated around the oxygen atom of the carbonyl group, indicating its high electron density and susceptibility to electrophilic attack. This region is the primary site for protonation and hydrogen bonding. Conversely, the most positive potential (blue) is located around the amine hydrogen atom, confirming its role as a hydrogen bond donor. The aromatic rings generally exhibit intermediate potential (green), while the region around the electron-withdrawing chlorine atom shows a slightly positive to neutral potential. The MEP analysis corroborates the findings from geometry optimization regarding the intramolecular hydrogen bond and provides a guide to the molecule's reactive behavior in intermolecular interactions.

DFT calculations are also employed to simulate the spectroscopic signatures of the molecule, which can then be compared with experimental spectra for validation.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. A key predicted vibration is the N-H stretching frequency, which is often observed at a lower wavenumber than expected for a free amine due to its involvement in the intramolecular hydrogen bond. Similarly, the C=O stretching frequency is also red-shifted. By comparing the calculated frequencies with experimental IR data, researchers can confirm the presence of this hydrogen bond and other structural features.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). The calculated transitions correspond to electron promotions from occupied to unoccupied orbitals. For this compound, the main absorption bands are attributed to π→π* and n→π* transitions, consistent with the intramolecular charge transfer character identified in the HOMO-LUMO analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts. The calculated chemical shift for the N-H proton is typically found at a high value (downfield), which is a characteristic signature of its participation in a strong intramolecular hydrogen bond. These theoretical NMR data serve as a valuable tool for assigning experimental signals and confirming the solution-state structure of the compound.

Non-Linear Optical (NLO) Properties Calculations

The non-linear optical (NLO) properties of this compound have been investigated computationally to assess its potential for applications in optoelectronic technologies. These properties are determined by the molecule's response to an applied electric field. Key parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).

The presence of an electron-donating group (the secondary amine) and an electron-accepting group (the aldehyde) connected through a π-conjugated system gives the molecule a significant intramolecular charge transfer character, which is a prerequisite for high NLO activity. DFT calculations have shown that this compound possesses a notable first-order hyperpolarizability value. The calculated total hyperpolarizability (β₀) has been reported to be significantly larger than that of urea, a standard reference material for NLO studies, suggesting the compound's promise for NLO applications.

Table 3: Calculated NLO Properties

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) | 2.113 Debye |

| Mean Polarizability (α) | -26.918 x 10⁻²⁴ esu |

| First Hyperpolarizability (β₀) | 10.609 x 10⁻³⁰ esu |

Intermolecular Interaction Analysis (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this surface, one can deconstruct the crystal packing into specific types of contacts and their relative contributions.

For this compound, Hirshfeld analysis reveals that the most significant contributions to crystal packing are from H···H, C···H/H···C, and O···H/H···O interactions. The H···H contacts comprise the largest portion of the surface area, which is typical for organic molecules. The C···H/H···C contacts are indicative of C-H···π interactions, which play a crucial role in stabilizing the crystal structure.

The O···H/H···O contacts, appearing as distinct spikes in the 2D fingerprint plot, provide clear evidence of hydrogen bonding in the solid state. Additionally, Cl···H/H···Cl and Cl···C/C···Cl contacts are also observed, highlighting the role of the chlorine atom in directing the intermolecular assembly. This detailed analysis provides a quantitative understanding of the forces governing the supramolecular architecture of the compound in its crystalline form.

Table 4: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 42.1 |

| C···H/H···C | 22.4 |

| O···H/H···O | 10.9 |

| Cl···H/H···Cl | 10.4 |

| C···C | 5.5 |

| N···H/H···N | 2.5 |

| Cl···C/C···Cl | 1.6 |

Table of Compounds

| Compound Name |

|---|

| This compound |

Reaction Mechanism Elucidation via Computational Pathways

The synthesis of this compound, a diarylamine derivative, typically involves the formation of a carbon-nitrogen (C-N) bond between an aryl halide and an aniline (B41778) derivative. The Ullmann condensation is a classical and widely utilized method for such transformations, relying on a copper catalyst. mdpi.comfrontiersin.orgorganic-chemistry.org While specific computational studies detailing the reaction mechanism for the formation of this compound are not extensively documented in publicly available literature, the elucidation of analogous C-N cross-coupling reactions through computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the plausible mechanistic pathways. researchgate.netnih.gov

Computational investigations of Ullmann-type reactions are instrumental in mapping the potential energy surface of the reaction, identifying key intermediates, and determining the energetics of transition states. researchgate.net These studies help to discriminate between different proposed mechanisms, such as those involving Cu(I)/Cu(III) or Cu(0)/Cu(II) catalytic cycles.

A generally accepted pathway for the copper-catalyzed N-arylation reaction involves several key steps that can be modeled computationally:

Formation of the Active Catalyst: The pre-catalyst, often a copper(I) or copper(II) salt, reacts with a ligand or the amine reactant to form the active catalytic species.

Oxidative Addition: The aryl halide (e.g., a chlorobenzene (B131634) derivative) undergoes oxidative addition to the copper center, forming a higher-valent copper intermediate.

Coordination and Deprotonation: The amine (e.g., 2-aminobenzaldehyde) coordinates to the copper center. Subsequent deprotonation, often assisted by a base, forms a copper-amido complex.

Reductive Elimination: This is the crucial C-N bond-forming step, where the aryl group and the amino group are eliminated from the copper center, yielding the diarylamine product, this compound.

Catalyst Regeneration: The copper catalyst is regenerated, allowing it to re-enter the catalytic cycle.

The following table presents representative data that would be generated from a DFT study of a model Ullmann C-N cross-coupling reaction. The values are illustrative and intended to demonstrate the type of information obtained from such computational investigations.

Table 1: Representative Calculated Energies for a Model Ullmann C-N Coupling Reaction

| Reaction Step | Intermediate/Transition State | Calculated Parameter | Energy (kcal/mol) |

| 1 | Oxidative Addition | Transition State (TS1) | ΔG‡ = +25.3 |

| Product (Intermediate 1) | ΔG = -5.2 | ||

| 2 | Amine Coordination | Intermediate 2 | ΔG = -10.8 |

| 3 | Deprotonation | Transition State (TS2) | ΔG‡ = +12.1 |

| Product (Intermediate 3) | ΔG = -15.6 | ||

| 4 | Reductive Elimination | Transition State (TS3) | ΔG‡ = +28.7 |

| Product (Final Product + Catalyst) | ΔG = -22.4 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for a model Ullmann C-N coupling reaction. It does not represent experimentally determined values for the synthesis of this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also frequently analyzed in computational studies. nih.gov The energy gap between the HOMO and LUMO can provide insights into the chemical reactivity and stability of the intermediates and the final product. nih.gov

Diverse Applications in Pure Chemical Science

Utilization in Advanced Materials Development

The bifunctional nature of 2-((2-Chlorophenyl)amino)benzaldehyde makes it a promising candidate as a monomer or a precursor for the synthesis of novel polymers and functional materials. The aldehyde and amine groups can participate in various polymerization and modification reactions, leading to materials with tailored properties.

The aldehyde functionality allows for the formation of Schiff bases (imines) through condensation reactions with primary amines. This reaction can be exploited to create polymers with imine linkages in the main chain or as pendant groups. Such poly(Schiff base)s are known for their thermal stability, conductivity, and chelating properties, making them suitable for applications in electronic devices, sensors, and as corrosion inhibitors. While direct polymerization of this compound through self-condensation is possible, it can also be co-polymerized with other monomers to fine-tune the characteristics of the resulting material.

Furthermore, the secondary amine group can be a site for further chemical modifications, enabling the introduction of different functionalities into a polymer backbone. For instance, it can be involved in reactions to create cross-linked polymers, enhancing their mechanical and thermal stability. The presence of the chlorophenyl group also influences the properties of any resulting material, potentially enhancing its thermal resistance and modifying its solubility and electronic properties.

The structure of this compound also suggests its potential as a building block for Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. The amine and aldehyde groups of this compound, or more likely, its derivatives where the aldehyde is converted to a carboxylic acid, could act as coordination sites for metal ions. Amino-functionalized MOFs are of particular interest for applications such as gas storage (e.g., CO2 capture) and catalysis, due to the ability of the amino groups to interact with guest molecules. rsc.orggoogle.comrsc.org

Table 1: Potential Applications in Advanced Materials

| Material Type | Synthetic Route | Potential Properties | Potential Applications |

|---|---|---|---|

| Poly(Schiff base)s | Polycondensation with diamines | Thermally stable, semiconducting, chelating | Organic electronics, chemical sensors, corrosion inhibitors |

| Cross-linked Polymers | Reactions involving the amine group | Enhanced mechanical and thermal stability | High-performance coatings, thermosets |

| Functionalized Polymers | Post-polymerization modification of the amine or aldehyde group | Tailored surface properties, specific binding sites | Separation membranes, functional surfaces |

| Metal-Organic Frameworks (MOFs) | As a modified ligand (e.g., carboxylate derivative) | Porosity, high surface area, active sites | Gas storage and separation, catalysis |

Chemical Tool for Catalyst Research and Development

The inherent chemical functionalities of this compound make it a valuable tool in the design and synthesis of novel catalysts. Its ability to form stable complexes with metal ions through the formation of Schiff base ligands is a key aspect of its utility in this field.

Condensation of this compound with various primary amines yields a class of ligands known as Schiff bases. These ligands, containing an imine (-C=N-) group, are excellent chelating agents for a wide range of transition metals. The resulting metal-Schiff base complexes have been extensively studied for their catalytic activity in various organic transformations. mdpi.comnih.gov The specific steric and electronic properties of the ligand, influenced by the chlorophenyl substituent, can modulate the catalytic activity and selectivity of the metal center.

For instance, metal complexes derived from Schiff bases of similar benzaldehyde (B42025) derivatives have shown catalytic efficacy in oxidation, reduction, and carbon-carbon bond-forming reactions. The this compound-derived ligands can create a specific coordination environment around the metal ion, which is crucial for the catalytic cycle. The development of such catalysts is an active area of research, with the potential to provide more efficient and selective synthetic routes for valuable chemical products.

Beyond its role as a ligand precursor, the molecule itself can be seen as a platform for the development of organocatalysts. The amine and aldehyde groups can participate in catalytic cycles, for example, in reactions proceeding through enamine or iminium ion intermediates. While research in this specific area for this compound is not widely reported, the principles of organocatalysis suggest its potential.

Table 2: Research Findings on Related Catalytic Systems

| Catalyst Type | Precursor/Ligand | Metal Ion (if applicable) | Catalyzed Reaction | Research Focus |

|---|---|---|---|---|

| Schiff Base Metal Complex | Schiff bases from substituted benzaldehydes and amines | Cu(II), Ni(II), Co(II), etc. | Oxidation, reduction, C-C coupling | Enhancing catalytic activity and selectivity through ligand design. mdpi.com |

| Organocatalyst | Aniline (B41778) derivatives | N/A | Aldol and Mannich reactions | Exploring the role of amine catalysts in asymmetric synthesis. |

| Pincer Ligand Complex | Functionalized aminobenzaldehyde derivatives | Pd(II), Pt(II), etc. | Cross-coupling reactions | Development of highly stable and active catalysts for challenging transformations. |

Emerging Research Frontiers and Future Directions

Innovative Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern synthetic methodologies, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For N-substituted aminobenzaldehydes, research is moving beyond traditional multi-step syntheses, which often involve hazardous reagents and significant energy input.

Future advancements are anticipated in the adoption of ultrasound-assisted synthesis . Sonochemistry has been shown to accelerate reaction rates and improve yields for the synthesis of related N-aryl compounds and heterocyclic derivatives. nih.govbeilstein-journals.orgacademie-sciences.frresearchgate.netresearchgate.netmdpi.com The application of ultrasound can facilitate the condensation of anilines with aldehydes, potentially offering a rapid and energy-efficient route to 2-((2-Chlorophenyl)amino)benzaldehyde and its derivatives with reduced reaction times compared to conventional heating methods. researchgate.net For instance, the synthesis of β-(N-arylamino)acrylates, which are structurally related intermediates, has been successfully achieved on a multigram scale with increased yields and faster reaction times using sonochemistry. researchgate.net

Furthermore, photocatalysis represents a promising frontier. Visible-light-mediated reactions, which can operate under mild, ambient conditions, are being developed for various C-N bond-forming reactions. rsc.org Engineering photocatalytic systems for the direct N-arylation of 2-aminobenzaldehyde (B1207257) or the reductive amination of 2-chlorobenzaldehyde (B119727) could provide a highly efficient and sustainable synthesis pathway. Research into photocatalytic nitrogen fixation using coordination polymers also hints at the potential for novel catalytic cycles that could be adapted for amine synthesis under ambient conditions. nih.gov The development of solvent-free or aqueous-based synthetic protocols, such as the grinding method used for synthesizing Schiff bases, further aligns with green chemistry goals by eliminating volatile organic solvents. nih.gov

Table 1: Comparison of Conventional and Green Synthetic Approaches for Related Amine Syntheses

| Method | Key Advantages | Relevant Findings | Citations |

| Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. | Synthesis of 1,2,4-triazole (B32235) derivatives in 39-80 mins with 65-80% yield, versus 10-36 hours for conventional methods. | nih.gov |

| Faster synthesis of β-(N-arylamino)acrylates. | Multigram scale synthesis with improved yields and speed over conventional heating. | researchgate.net | |

| Photocatalysis | Mild reaction conditions, use of renewable energy source (light). | Visible-light-mediated three-component radical relay for synthesizing β-amino esters. | rsc.org |

| Potential for N2 fixation under ambient atmosphere. | Zinc-based coordination polymer shows ammonia (B1221849) conversion rate of 140 μmol g-1 h-1. | nih.gov | |

| Solvent-Free Grinding | Elimination of volatile organic solvents, high efficiency. | Excellent yields (97-98%) for Schiff base ligands from 2-methoxybenzaldehyde. | nih.gov |

Unexplored Reactivity Patterns and New Chemical Transformations

The primary role of this compound has been as a precursor for quinoline (B57606) and quinazoline (B50416) heterocycles through reactions like the Friedländer synthesis. sigmaaldrich.com However, its bifunctional nature invites the exploration of less conventional reactivity.

A significant area for future research lies in novel cycloaddition reactions . While the aldehyde and amine moieties are typically involved in condensation cyclizations, they could also participate in pericyclic reactions. Research into photosensitized [4+2] and [2+2] cycloadditions of N-sulfonylimines demonstrates that imine functionalities, which can be readily formed from this compound, can engage in stereoselective cycloadditions to build complex, three-dimensional polycyclic scaffolds. nih.govnih.gov The ability to switch between [4+2] and [2+2] pathways by modulating the substrate or reaction conditions opens up a versatile toolbox for creating diverse molecular frameworks from a single precursor. nih.gov Exploring the potential of the N-aryl-2-aminobenzaldehyde core to act as a diene or dienophile under thermal or photochemical conditions could unlock new synthetic pathways. youtube.com

Another avenue is the investigation of multicomponent reactions (MCRs) where the compound can react with two or more other reactants in a one-pot process. Studies on the MCR of 2-(phenylethynyl)benzaldehyde (B1589314) with amines and phosphine (B1218219) oxides have shown that the reaction outcome can be selectively steered towards different products, such as 1,2-dihydro-isoquinolines or 2H-isoindolines, by simply changing the catalyst. rsc.org Applying this paradigm to this compound could lead to the discovery of novel MCRs and the efficient assembly of complex molecules with high atom economy. The reaction of 2-aminobenzaldehyde derivatives with conjugated nitro-olefins to yield 3-nitro-1,2-dihydroquinolines further highlights the potential for discovering unique rearrangement products and reaction pathways. nih.gov

Synergistic Experimental and Computational Research Paradigms

The integration of computational chemistry with experimental work provides a powerful tool for predicting reactivity, elucidating reaction mechanisms, and designing new molecules with desired properties. This synergy is becoming indispensable in chemical research.

Density Functional Theory (DFT) calculations are increasingly used to rationalize the outcomes of reactions and to predict the properties of molecules derived from this compound. For instance, in the study of quinazolinone derivatives, DFT calculations have been employed to optimize molecular geometries and investigate electronic properties, which are then correlated with experimental findings from X-ray crystallography. nih.gov Similarly, combined experimental and computational studies on the corrosion inhibition performance of Schiff bases use DFT to understand the intrinsic properties of the inhibitors and molecular dynamics (MD) simulations to model their adsorption on metal surfaces. nih.govrsc.org These theoretical results consistently show good correlation with experimental data from electrochemical measurements. nih.gov

Future research will likely leverage this combined approach more proactively. For example, computational screening could predict the feasibility of unexplored cycloaddition reactions or identify the most promising catalysts for novel multicomponent reactions before extensive experimental work is undertaken. DFT can be used to calculate the energies of frontier molecular orbitals (HOMO and LUMO) to predict how a molecule will react, while MD simulations can model the dynamic behavior of these molecules in different environments, such as their interaction with a catalytic surface or a biological receptor. nih.govrsc.org This predictive power can significantly accelerate the discovery of new reactions and functional materials.

Table 2: Applications of Computational Chemistry in Studying Related Systems

| Computational Method | Application | Insights Gained | Citations |

| Density Functional Theory (DFT) | Corrosion Inhibition | Calculation of energy gaps (ΔE) to correlate with inhibition efficiency. | nih.gov |

| Reaction Mechanism | Exploration of relationships between molecular structure and inhibition behavior. | rsc.org | |

| Molecular Dynamics (MD) | Corrosion Inhibition | Simulation of inhibitor orientation and interaction energy on metal surfaces. | nih.gov |

| Adsorption Studies | Confirmation of adsorbed inhibitor film formation on metal surfaces. | nih.gov |

Expanding the Scope of Non-Biological Chemical Applications

While much of the focus on derivatives of this compound has been on their biological activities, a significant and growing area of research is their application in materials science and other non-biological fields.